2-(3-Fluorocyclobutyl)ethanethiol
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Overview
Description
2-(3-Fluorocyclobutyl)ethanethiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols Thiols are characterized by the presence of a sulfhydryl group (-SH) attached to a carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorocyclobutyl halide reacts with a thiolating agent such as thiourea, followed by hydrolysis to yield the desired thiol compound .
Industrial Production Methods
Industrial production of 2-(3-Fluorocyclobutyl)ethanethiol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorocyclobutyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R) using oxidizing agents like iodine or bromine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions
Oxidation: Iodine (I2) or bromine (Br2) in an aqueous or organic solvent.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Substitution: Thiourea followed by hydrolysis with a base.
Major Products Formed
Oxidation: Disulfides (R-S-S-R).
Reduction: Thiols (R-SH).
Substitution: Thiol derivatives depending on the nature of the leaving group and nucleophile.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the fluorocyclobutyl group
Mechanism of Action
The mechanism of action of 2-(3-Fluorocyclobutyl)ethanethiol involves its interaction with molecular targets through the thiol group. Thiols can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The fluorocyclobutyl group may enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
Ethanethiol: A simple thiol with a similar structure but lacking the fluorocyclobutyl group.
Cyclobutylmethanethiol: Contains a cyclobutyl ring but without fluorination.
3-Fluorocyclobutanol: A fluorinated cyclobutyl compound with a hydroxyl group instead of a thiol.
Uniqueness
2-(3-Fluorocyclobutyl)ethanethiol is unique due to the presence of both a fluorinated cyclobutyl ring and a thiol group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(3-fluorocyclobutyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FS/c7-6-3-5(4-6)1-2-8/h5-6,8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXPOPXSOOMPBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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